molecular formula C9H6O3 B160394 Benzofuran-2-carboxylic acid CAS No. 496-41-3

Benzofuran-2-carboxylic acid

Cat. No.: B160394
CAS No.: 496-41-3
M. Wt: 162.14 g/mol
InChI Key: OFFSPAZVIVZPHU-UHFFFAOYSA-N
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Description

Benzofuran-2-carboxylic acid is an organic compound with the molecular formula C₉H₆O₃. It is a derivative of benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring. This compound is known for its diverse biological activities and is widely used in various fields of scientific research .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogens and other electrophiles are often used in substitution reactions.

Major Products:

    Oxidized Derivatives: Products of oxidation reactions.

    Reduced Derivatives: Products of reduction reactions.

    Substituted Derivatives: Products of substitution reactions.

Mechanism of Action

Target of Action

Benzofuran-2-carboxylic acid and its derivatives have been found to exhibit a wide range of biological activities, making them potential natural drug lead compounds . They have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The primary targets of this compound are still under investigation, but it has been found to have significant cell growth inhibitory effects on different types of cancer cells .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in the cellular processes. For instance, it has been found to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slowing down conduction velocity . This can have a significant effect in dealing with paroxysmal supraventricular tachycardia, atrial premature beats, and premature ventricular contractions .

Biochemical Pathways

This compound affects various biochemical pathways. It has been found to have antioxidant activity, which can impact various biochemical pathways related to oxidative stress . .

Pharmacokinetics

It has been noted that one of the targets achieved with most of the more recent compounds is improved bioavailability , suggesting that this compound may also have favorable ADME properties.

Result of Action

The result of the action of this compound is primarily seen in its potential therapeutic effects. It has been found to have significant cell growth inhibitory effects in different types of cancer cells . Moreover, it has been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of this compound. For instance, it has been found that benzofuran compounds exhibit good antimicrobial activity when the substituent on the 4-position contains halogens or hydroxyl groups . This suggests that the chemical environment of this compound can influence its biological activity.

Biochemical Analysis

Biochemical Properties

Benzofuran-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . For instance, it has been found to have good antioxidant activity .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to have significant cell growth inhibitory effects in different types of cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors . This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Comparison with Similar Compounds

Properties

IUPAC Name

1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H6O3/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFSPAZVIVZPHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060090
Record name 2-Benzofurancarboxylic acid
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Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496-41-3
Record name 2-Benzofurancarboxylic acid
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Record name Coumarilic acid
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Record name 2-Benzofurancarboxylic acid
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Record name 2-Benzofurancarboxylic acid
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Record name Benzofuran-2-carboxylic acid
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Record name COUMARILIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Benzofuran-2-carboxylic acid?

A1: this compound has the molecular formula C9H6O3 and a molecular weight of 162.14 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound?

A2: this compound can be characterized using various spectroscopic techniques, including FT-IR, 1H NMR, and single-crystal XRD analysis. These techniques provide insights into the compound's vibrational frequencies, structural features, and geometric parameters. [, ]

Q3: What are some common synthetic approaches to this compound derivatives?

A3: Several methods exist for synthesizing this compound derivatives. One approach involves the Perkin rearrangement of 3-halocoumarins in the presence of a base. [] Another method utilizes a tandem approach involving Cu-catalyzed C-O coupling followed by Mo(CO)6-mediated carbonylation of 2-gem-dibromovinylphenols. []

Q4: How do the electronic properties of substituents on the benzofuran ring affect reactivity?

A4: The electronic nature of substituents on the benzofuran ring can significantly influence the reactivity of this compound derivatives. For instance, electron-withdrawing groups on the benzofuran ring enhance the reactivity of 2-hydroxybenzophenones in condensation-cyclization reactions. []

Q5: Can the benzofuran ring of this compound derivatives undergo ring-opening reactions?

A5: Yes, certain dianionic species derived from Benzofuran-2-carboxylic acids, such as lithium 3-lithipbenzofuran-2-carboxylate, are prone to rapid ring-opening reactions. This process can be influenced by factors like the position and nature of substituents on the benzofuran ring. []

Q6: What biological activities have been associated with this compound derivatives?

A6: this compound derivatives have shown diverse biological activities, including diuretic, uricosuric, anti-inflammatory, analgesic, antipyretic, anticancer, and insecticidal properties. [, , , , ]

Q7: How does modification of the carboxylic acid group affect the biological activity of this compound derivatives?

A7: Modifying the carboxylic acid group can impact the potency of this compound derivatives. For example, converting the carboxylic acid into esters or amides generally leads to a reduction in potency, as observed with their thromboxane A2 synthase inhibitory activity. [, ]

Q8: What is the impact of substituents on the benzofuran ring on the biological activity of these compounds?

A8: Substitutions on the benzofuran ring can significantly influence biological activity. In the case of thromboxane A2 synthase inhibitors, modifications to the benzofuran ring resulted in minor potency changes, while substitutions on the pyridine ring led to significant reductions in potency. []

Q9: Have any specific this compound derivatives demonstrated promising anticancer activity?

A9: Yes, certain amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid, incorporating aryl sulfonamide piperazines or aryl hydrazides, have exhibited notable anticancer activity against lung and breast cancer cell lines. []

Q10: What are the potential applications of this compound derivatives in drug development?

A10: this compound derivatives hold promise as potential therapeutic agents for various conditions, including cardiovascular diseases, inflammatory disorders, cancer, and infectious diseases. Their diverse biological activities make them attractive targets for further research and development. [, , , , , ]

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